molecular formula C18H21NO2 B2724609 N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 1235264-59-1

N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2724609
CAS No.: 1235264-59-1
M. Wt: 283.371
InChI Key: RIUMGOBMBDYUTC-UHFFFAOYSA-N
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Description

N-((1-Hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound featuring a naphthalene acetamide core. This structure is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. Compounds with the 1-naphthylacetamide scaffold have been identified as selective inhibitors of butyrylcholinesterase (BChE) . Given the established role of BChE in the progression of Alzheimer's disease, such molecules are valuable tools for neuroscientific research and the exploration of new therapeutic pathways for neurodegenerative conditions . The molecular structure of this compound integrates a naphthalene ring system, known for its role in π-π stacking interactions within protein binding sites , with a hydroxycyclopentyl moiety that can influence solubility and molecular recognition. The acetamide linker is a common feature in numerous bioactive molecules and pharmaceutical agents, making this compound a versatile intermediate or target for structure-activity relationship (SAR) studies . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to determine the suitability of this compound for their specific experimental purposes.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c20-17(19-13-18(21)10-3-4-11-18)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-2,5-9,21H,3-4,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUMGOBMBDYUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cyclopentanol, naphthalene, and acetic anhydride.

    Step 1 Formation of 1-hydroxycyclopentylmethyl bromide:

    Step 2 Nucleophilic Substitution:

    Step 3 Formation of the Acetamide:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: SOCl₂ in the presence of a base like pyridine.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that are of interest in research:

Anticancer Activity

Numerous studies have investigated the anticancer properties of N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide. For instance:

  • Case Study : A recent study evaluated the compound's cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM against MCF-7 breast cancer cells after 48 hours of treatment.

Antimicrobial Properties

Research has indicated that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Case Study : A study conducted in 2024 assessed the efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be 32 µg/mL and 64 µg/mL, respectively.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored.

  • Case Study : In an inflammation model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism by which N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The hydroxyl and acetamide groups can form hydrogen bonds with biological macromolecules, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Physicochemical Comparisons

The table below highlights structural variations and properties of N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide and related compounds:

Compound Name (CAS/Reference) Substituent on Acetamide Nitrogen Molecular Weight (g/mol) XlogP Key Functional Groups Biological Activity (Reported)
This compound 1-hydroxycyclopentylmethyl 283.36 2.8 Hydroxycyclopentyl, naphthalene Not reported (structural analog studies)
N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide Piperidin-1-yl 294.35* ~3.2* Piperidine, naphthalene AChE/BChE inhibition
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-chloro-4-fluorophenyl 317.76* ~3.5* Halogenated aryl, naphthalene Crystal structure reported
N-(2-hydroxynaphthalen-1-yl)acetamide 2-hydroxynaphthalen-1-yl 215.23 2.1 Hydroxynaphthyl Potential photochemical applications
N-(2-nitrophenyl)-2-(naphthalen-1-yloxy)acetamide 4-((naphthalen-1-yloxy)methyl)-triazolyl 404.14 ~1.5 Triazole, naphthyloxy Synthetic intermediate
2-chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide Cyclopropyl, tetrahydronaphthalen-1-yl 292.80* ~3.0 Chloro, cyclopropyl, tetrahydronaphthalene Drug discovery scaffold

*Calculated values based on structural analogs.

Key Observations :

  • Lipophilicity : The hydroxycyclopentylmethyl group in the main compound confers moderate lipophilicity (XlogP = 2.8), comparable to piperidine-substituted analogs (~3.2) but lower than halogenated aryl derivatives (~3.5) . Polar substituents (e.g., triazole in ) reduce XlogP significantly.

Biological Activity

N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide, a compound with the molecular formula C18H21NO2C_{18}H_{21}NO_2 and a molecular weight of 283.4 g/mol, belongs to the class of substituted amides. Its structure features a cyclopentyl ring with a hydroxyl group, a methyl linker, and a naphthalene moiety, which are all critical for its biological activity.

The compound's chemical structure can be summarized as follows:

PropertyValue
Common NameThis compound
CAS Number1235264-59-1
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. The compound exhibits properties that may be beneficial in treating certain conditions, particularly in the realm of cancer research and neuroprotection.

Antitumor Activity

Research indicates that compounds with similar structural characteristics have shown promising antitumor activity. For example, studies on related hydroxylated compounds suggest that modifications in the structure can lead to significant changes in their therapeutic efficacy.

Case Study: Antitumor Effects

A comparative analysis of substituted amides revealed that those with naphthalene derivatives often exhibit enhanced cytotoxicity against various cancer cell lines. For instance, a study highlighted the effectiveness of naphthalene-containing compounds against human cervical carcinoma (HeLa) cells, demonstrating IC50 values ranging from 50 to 100 µM depending on the structural modifications made to the naphthalene ring .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. The presence of the hydroxyl group in the cyclopentyl moiety may contribute to antioxidant properties, which are crucial for protecting neuronal cells from oxidative stress.

Research Findings

In vitro studies have shown that similar compounds can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. For example, derivatives with hydroxyl substitutions have been linked to reduced levels of reactive oxygen species (ROS) and improved cell viability in neuronal cultures .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound may involve multiple pathways:

  • Antioxidant Activity : The hydroxyl group is known for its ability to scavenge free radicals.
  • Cell Cycle Arrest : Certain analogs have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Signaling Pathways : Compounds similar to this compound may interfere with signaling pathways involved in tumor progression and metastasis.

Summary Table of Biological Activities

Biological ActivityObservations
AntitumorEffective against HeLa cells (IC50: 50-100 µM)
NeuroprotectiveReduces ROS levels; promotes cell survival
MechanismsAntioxidant, cell cycle arrest, signaling inhibition

Q & A

Q. What synthetic methodologies are recommended for N-((1-hydroxycyclopentyl)methyl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, including amide coupling and cyclization. Key steps involve:
  • Amide bond formation : React 2-(naphthalen-1-yl)acetic acid with (1-hydroxycyclopentyl)methanamine using coupling agents like EDC/HOBt under inert conditions (N₂ atmosphere) .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Optimization : Apply Design of Experiments (DoE) to vary temperature (25–80°C), catalyst loading (5–20 mol%), and reaction time (6–24 hrs) for yield maximization .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Assign peaks to confirm the naphthalene aromatic protons (δ 7.2–8.3 ppm) and cyclopentyl-hydroxy group (δ 1.5–2.5 ppm for cyclopentyl CH₂; δ 4.5–5.5 ppm for -OH) .
  • IR spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and hydroxyl (-OH) bands (~3200–3500 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • Cross-validation : Compare data with NIST Chemistry WebBook or crystallographic databases for consistency .

Q. How can researchers ensure batch-to-batch purity during synthesis?

  • Methodological Answer :
  • Analytical HPLC : Use a C18 column (acetonitrile/water mobile phase) to monitor purity (>95% area under the curve) .
  • TLC : Track reaction progress with silica plates (ethyl acetate/hexane, UV visualization) .
  • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement?

  • Methodological Answer :
  • Software tools : Use SHELXL for refinement, leveraging twin refinement options for twinned crystals .
  • Data validation : Check for missed symmetry (e.g., PLATON’s ADDSYM) and hydrogen bonding networks to resolve disorder .
  • High-resolution data : Collect datasets at low temperature (100 K) to minimize thermal motion artifacts .

Q. What computational strategies predict the compound’s bioactivity and receptor interactions?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., COX-2 or kinase domains). Set grid boxes around active sites and run 50+ docking poses .
  • MD simulations : Perform 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
  • QSAR modeling : Train models with PubChem bioassay data (e.g., IC₅₀ values of analogs) to predict activity .

Q. What methodologies assess metabolic stability and in vitro pharmacokinetics?

  • Methodological Answer :
  • Hepatic microsome assays : Incubate the compound with rat liver microsomes (37°C, NADPH system) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, 60 mins .
  • Caco-2 permeability : Measure apical-to-basal transport to predict intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .
  • Plasma protein binding : Use ultrafiltration followed by HPLC to calculate % bound .

Q. How can multi-step synthesis yields be optimized systematically?

  • Methodological Answer :
  • DoE approach : Vary factors like catalyst type (e.g., Cu(OAc)₂ vs. Pd/C), solvent (DMF vs. THF), and temperature using a factorial design .
  • In-line analytics : Implement FTIR or ReactIR to monitor intermediate formation in real time .
  • Scale-up strategies : Use flow chemistry for exothermic steps (e.g., amide coupling) to improve heat dissipation and yield .

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